
BW 245C
Vue d'ensemble
Description
BW 245C is a complex organic compound with a unique structure that includes a cyclohexyl group, a hydroxypropyl chain, and an imidazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BW 245C typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Grignard reaction, where cyclohexylmagnesium bromide reacts with an appropriate aldehyde or ketone.
Hydroxypropyl Chain Addition: The hydroxypropyl chain can be added via an aldol condensation reaction, followed by reduction to form the hydroxy group.
Imidazolidine Ring Formation: The imidazolidine ring is formed through a cyclization reaction involving a diamine and a diacid chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
BW 245C undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazolidine ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted imidazolidine derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemical Properties and Mechanism of Action
BW 245C is classified as a hydantoin prostaglandin analogue with a molecular formula of and a molecular weight of approximately 368.47 g/mol. It exhibits high potency as a DP receptor agonist, stimulating cyclic adenosine monophosphate (cAMP) production in various cell types, including human platelets and embryonic bovine tracheal cells .
Key Mechanisms:
- cAMP Production: this compound enhances cAMP levels, which plays a crucial role in various cellular responses such as vasodilation and inhibition of platelet aggregation .
- Inhibition of Platelet Aggregation: It has been shown to inhibit ADP-induced platelet aggregation, making it a subject of interest in cardiovascular research .
Scientific Research Applications
The applications of this compound span several fields of biomedical research:
Cardiovascular Research
This compound has been studied for its cardiovascular effects, including:
- Heart Rate Modulation: Intravenous administration resulted in increased heart rate and pulse pressure in clinical trials .
- Platelet Function Studies: Its ability to inhibit platelet aggregation has implications for understanding thrombotic diseases .
Respiratory Research
Research indicates that this compound can modulate airway responses:
- Eosinophil Activity: It delays apoptosis in eosinophils through DP receptor interaction, suggesting potential applications in allergic responses .
Neurological Studies
This compound's effects on cerebral blood flow (CBF) have been documented:
- Stroke Models: In animal studies, it improved CBF and reduced brain infarction following induced strokes, indicating neuroprotective properties .
Summary of Biological Activities
Pharmacological Profiles
Target | Condition | Potency (IC50) | Reference |
---|---|---|---|
DP Receptor | Platelet Aggregation | 8.7 nM | |
DP Receptor | Eosinophil Activity | N/A | |
DP Receptor | Cardiovascular Effects | N/A |
Clinical Trials
In a controlled study involving healthy volunteers, this compound was administered intravenously at varying doses (1, 2, and 4 ng/kg/min). Results indicated a significant increase in heart rate and pulse pressure alongside reduced platelet aggregation responses to ADP .
Animal Studies
In murine models, this compound demonstrated neuroprotective effects post-stroke by enhancing cerebral blood flow and decreasing neurological deficits when administered shortly after stroke onset . This highlights its potential as a therapeutic agent in acute neurological events.
Mécanisme D'action
The mechanism of action of BW 245C involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (R-(R,S))-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-pentanoic acid**: Similar structure but with a shorter carbon chain.
- (R-(R,S))-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-nonanoic acid**: Similar structure but with a longer carbon chain.
- (R-(R,S))-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-butanoic acid**: Similar structure but with a different functional group.
Uniqueness
The uniqueness of BW 245C lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Activité Biologique
BW 245C, a synthetic analogue of prostaglandin D2 (PGD2), is primarily recognized for its selective agonistic activity at the DP1 receptor. This compound has garnered attention due to its significant biological effects, particularly in cardiovascular health, neuroprotection, and ocular pharmacology.
This compound (CAS Number: 72814-32-5) exhibits stable chemical properties and functions as a potent inhibitor of platelet aggregation. Its mechanism involves selective activation of the DP1 receptor, leading to increased intracellular cyclic AMP (cAMP) levels, which mediates various physiological responses.
Key Binding Affinities
- Ki Value : 0.9 nM for human DP1 receptor.
- IC50 Values :
- Human platelets: 8.7 nM
- Rat platelets: 9.9 nM
- EC50 Value : 0.7 nM for cAMP production in HEK293 cells expressing hDP receptor .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits platelet aggregation induced by ADP. The compound's ability to enhance cAMP production is crucial for its role in various biological processes, including vasodilation and anti-inflammatory effects.
Cardiovascular Effects
In spontaneously hypertensive rats, intravenous administration of this compound resulted in significant reductions in blood pressure:
Neuroprotective Effects
This compound has been shown to mitigate brain damage in models of ischemic stroke:
- In a study involving middle cerebral artery occlusion (MCAO), this compound treatment reduced infarct volume by approximately 21% compared to controls .
- The compound also decreased NMDA-induced excitotoxicity in mice, providing evidence for its neuroprotective potential .
Ocular Pharmacology
Research indicates that this compound can lower intraocular pressure without causing adverse effects on ocular tissues. Studies in rabbits have shown that while PGD2 induces ocular hypotension, this compound does not provoke inflammatory responses typically associated with PGD2 administration . This suggests its potential application in treating conditions such as glaucoma.
Summary of Research Findings
Study Focus | Findings |
---|---|
Platelet Aggregation | Inhibits aggregation with IC50 values of 8.7 nM (human) and 9.9 nM (rat). |
Blood Pressure Reduction | Reduces systolic/diastolic pressure by 23%/34% in hypertensive rats. |
Neuroprotection | Decreases infarct volume by ~21% in MCAO models; reduces NMDA-induced damage. |
Ocular Hypotension | Lowers intraocular pressure without causing ocular surface pathology. |
Case Studies
- Hypertensive Rats : A controlled study demonstrated that this compound significantly lowers blood pressure, indicating its potential as a therapeutic agent for hypertension.
- Ischemic Stroke Model : Mice pre-treated with this compound showed reduced lesion volumes post-MCAO, supporting its role in neuroprotection against ischemic injury .
- Ocular Studies : In rabbit models, this compound effectively lowered intraocular pressure without eliciting inflammatory responses associated with other prostaglandins, suggesting its utility in ocular therapeutics .
Propriétés
IUPAC Name |
7-[(4S)-3-[(3R)-3-cyclohexyl-3-hydroxypropyl]-2,5-dioxoimidazolidin-4-yl]heptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O5/c22-16(14-8-4-3-5-9-14)12-13-21-15(18(25)20-19(21)26)10-6-1-2-7-11-17(23)24/h14-16,22H,1-13H2,(H,23,24)(H,20,25,26)/t15-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDQIOZJEJFMOH-JKSUJKDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CCN2C(C(=O)NC2=O)CCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H](CCN2[C@H](C(=O)NC2=O)CCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00223176 | |
Record name | (R-(R*,S*))-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-heptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00223176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72814-32-5, 72880-75-2 | |
Record name | rel-(4R)-3-[(3S)-3-Cyclohexyl-3-hydroxypropyl]-2,5-dioxo-4-imidazolidineheptanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72814-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Imidazolidineheptanoic acid, 3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxo-, [R-(R*,S*)]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72880-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BW245C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072814325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R-(R*,S*))-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-heptanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072880752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R-(R*,S*))-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-heptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00223176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [R-(R*,S*)]-3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-heptanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.941 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BW-245C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B26TJM1L8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.